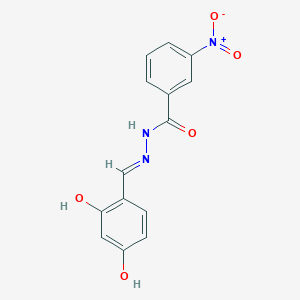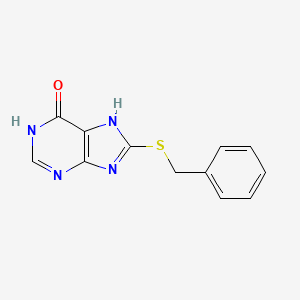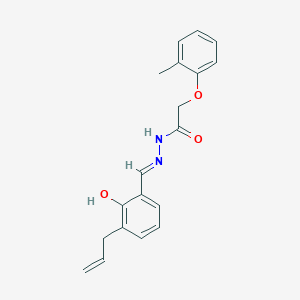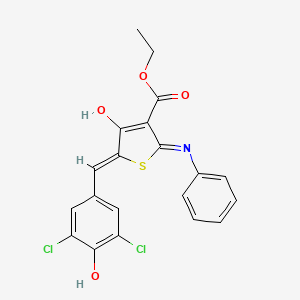
5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one
説明
5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one, also known as CBNT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery. CBNT has been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one has been reported to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one also reduces oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities, making it a versatile compound for drug discovery. However, 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the bioavailability and toxicity of 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one need to be evaluated to determine its suitability for clinical use.
将来の方向性
There are several future directions for the research on 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one. One direction is to explore its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an adjuvant therapy for cancer treatment. Moreover, the development of 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one derivatives with improved pharmacological properties is another avenue for future research. Finally, the evaluation of the bioavailability and toxicity of 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one in animal models is necessary to determine its potential for clinical use.
科学的研究の応用
5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in drug discovery. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one has shown promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-chlorobenzylidene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one has also been reported to possess antimicrobial activity against gram-positive and gram-negative bacteria.
特性
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-2-naphthalen-2-ylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-16-8-5-13(6-9-16)11-18-19(24)23-20(25-18)22-17-10-7-14-3-1-2-4-15(14)12-17/h1-12H,(H,22,23,24)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUFENOWKJHZOF-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C3NC(=O)C(=CC4=CC=C(C=C4)Cl)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C3NC(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethoxy-2-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3725393.png)


![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3725408.png)

![ethyl 5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3725417.png)

![4-chlorobenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3725431.png)

![{2-[(2-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B3725462.png)
![1,3-thiazolidine-2,4-dione 2-{[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone}](/img/structure/B3725470.png)

